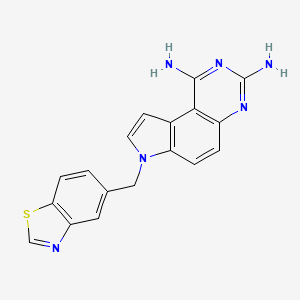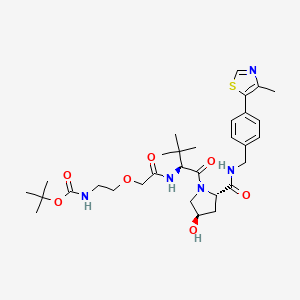
Tris(1-chloro-2-propyl) Phosphate-d18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled compound, commonly used in scientific research. It is a chlorinated organophosphate with the molecular formula C9D18Cl3O4P and a molecular weight of 345.68 g/mol . This compound is primarily utilized as a flame retardant and is known for its stability and effectiveness in reducing flammability in various materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(1-chloro-2-propyl) Phosphate-d18 can be synthesized through the reaction of phosphoryl chloride with 1-chloro-2-propanol . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The process involves the substitution of hydrogen atoms with deuterium, resulting in the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including:
Hydrolysis: This compound can hydrolyze under acidic or alkaline conditions, leading to the formation of phosphoric acid derivatives[][4].
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][4].
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations occur efficiently[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates[4][4].
Wissenschaftliche Forschungsanwendungen
Tris(1-chloro-2-propyl) Phosphate-d18 has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Tris(1-chloro-2-propyl) Phosphate-d18 involves its interaction with various molecular targets and pathways. As a flame retardant, it works by inhibiting the combustion process, reducing the availability of oxygen and slowing down the spread of flames . In biological systems, its deuterium labeling allows for detailed studies of metabolic pathways and enzyme activities, providing insights into its effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1-chloro-2-propyl) Phosphate: The non-deuterium-labeled version of the compound, commonly used as a flame retardant.
Tris(1,3-dichloro-2-propyl) Phosphate: Another chlorinated organophosphate with similar flame-retardant properties.
Tris(2-chloroethyl) Phosphate: A related compound used in similar applications, known for its effectiveness as a flame retardant.
Uniqueness
Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in studies involving metabolic processes and enzyme activities .
Eigenschaften
Molekularformel |
C9H18Cl3O4P |
|---|---|
Molekulargewicht |
345.7 g/mol |
IUPAC-Name |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI-Schlüssel |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl |
Kanonische SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


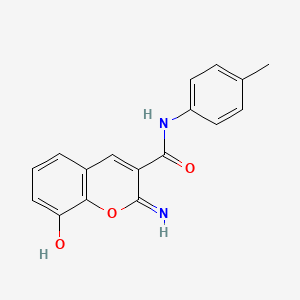

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)

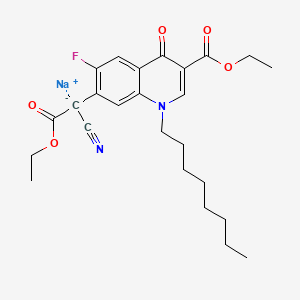
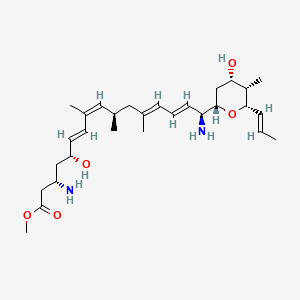
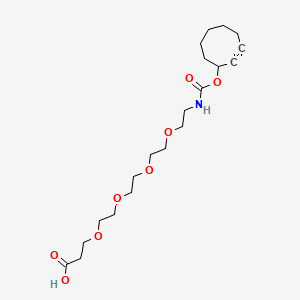
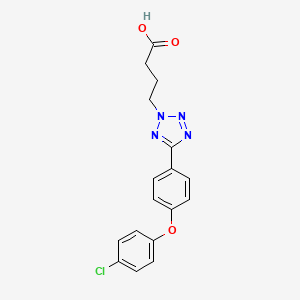
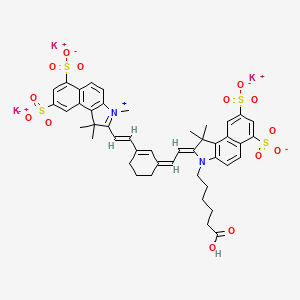
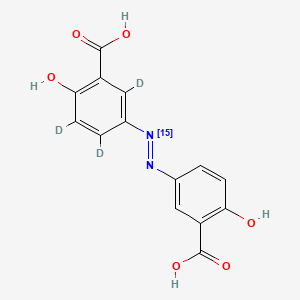
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
